molecular formula C11H12ClF6N B6277691 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride CAS No. 374822-30-7

2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride

Katalognummer: B6277691
CAS-Nummer: 374822-30-7
Molekulargewicht: 307.66 g/mol
InChI-Schlüssel: NQFANVNBMCWCSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride is a synthetic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3,5-bis(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and lipophilicity of the resulting compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The trifluoromethyl groups are known to improve the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is utilized in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Wirkmechanismus

The mechanism of action of 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
  • 2-[3,5-bis(trifluoromethyl)phenyl]butan-2-amine hydrochloride

Uniqueness

Compared to similar compounds, 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of two trifluoromethyl groups significantly influences its reactivity and stability, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

374822-30-7

Molekularformel

C11H12ClF6N

Molekulargewicht

307.66 g/mol

IUPAC-Name

2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C11H11F6N.ClH/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17;/h3-5H,18H2,1-2H3;1H

InChI-Schlüssel

NQFANVNBMCWCSE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.